

An In-depth Technical Guide to Dapagliflozin Propanediol Anhydrous Target Engagement Assays

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Compound of Interest

Compound Name: *Dapagliflozin propanediol anhydrous*

Cat. No.: *B3060979*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core target engagement assays for **Dapagliflozin propanediol anhydrous**, a highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). Dapagliflozin is a cornerstone in the management of type 2 diabetes, heart failure, and chronic kidney disease.^{[1][2][3]} Its therapeutic efficacy is directly linked to its ability to bind to and inhibit SGLT2 in the proximal tubules of the kidneys, thereby preventing glucose reabsorption and promoting its excretion in the urine.^{[1][4][5]}

This document details the methodologies for key in vitro assays essential for characterizing the interaction of Dapagliflozin with its target, SGLT2. These assays are critical for understanding the compound's potency, selectivity, and mechanism of action, which are fundamental aspects of drug development and translational research.

Core Concepts: Mechanism of Action

Dapagliflozin's primary mechanism of action is the potent and selective inhibition of SGLT2, which is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.^[1] By blocking SGLT2, Dapagliflozin induces glucosuria, leading to a reduction in blood glucose levels.^[6] This action is independent of insulin secretion or sensitivity.^[6]

Quantitative Data Summary

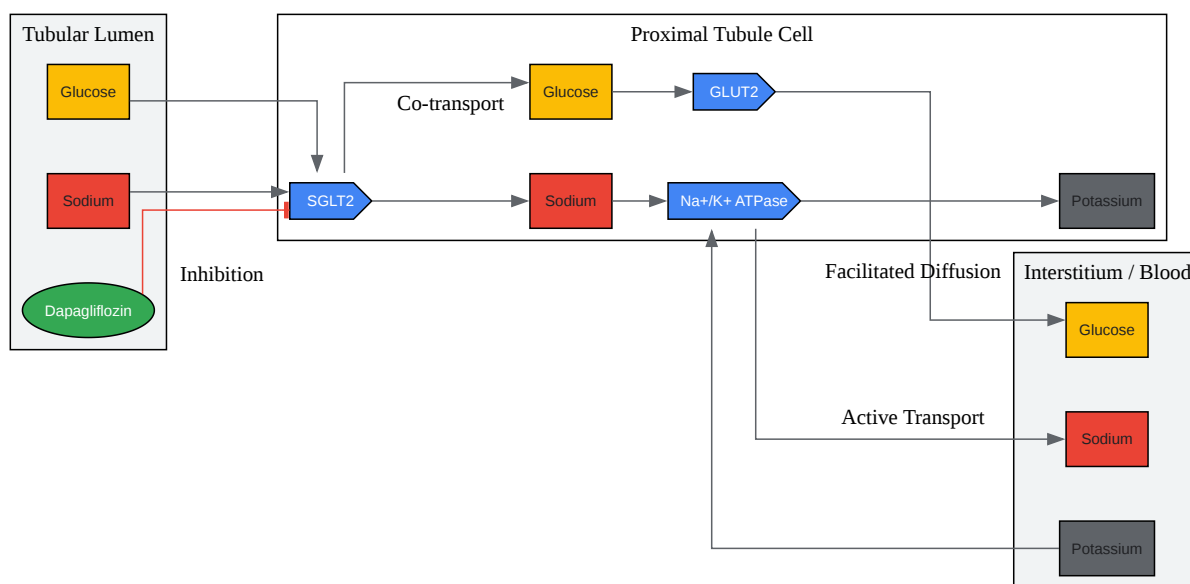
The following tables summarize the key quantitative parameters that define the binding affinity and inhibitory activity of Dapagliflozin against human SGLT2 (hSGLT2) and its selectivity over the related transporter, SGLT1 (hSGLT1).

Parameter	Value	Transporter	Assay Type	Reference
EC50	1.1 nM	hSGLT2	Not Specified	[7]
Ki	5 nM	hSGLT2	Radioligand Binding	[7][8]
Ki	330 nM	hSGLT1	Radioligand Binding	[8]
Ki	6 nM	hSGLT2	Electrophysiology	[4]
Ki	360 nM	hSGLT1	Electrophysiology	[4]

Selectivity Ratio (SGLT1 Ki / SGLT2 Ki)	Value	Reference
Radioligand Binding	~66	[7][8]
Electrophysiology	~60	[4]
Cell-based α -MDG uptake	>1000	[4]

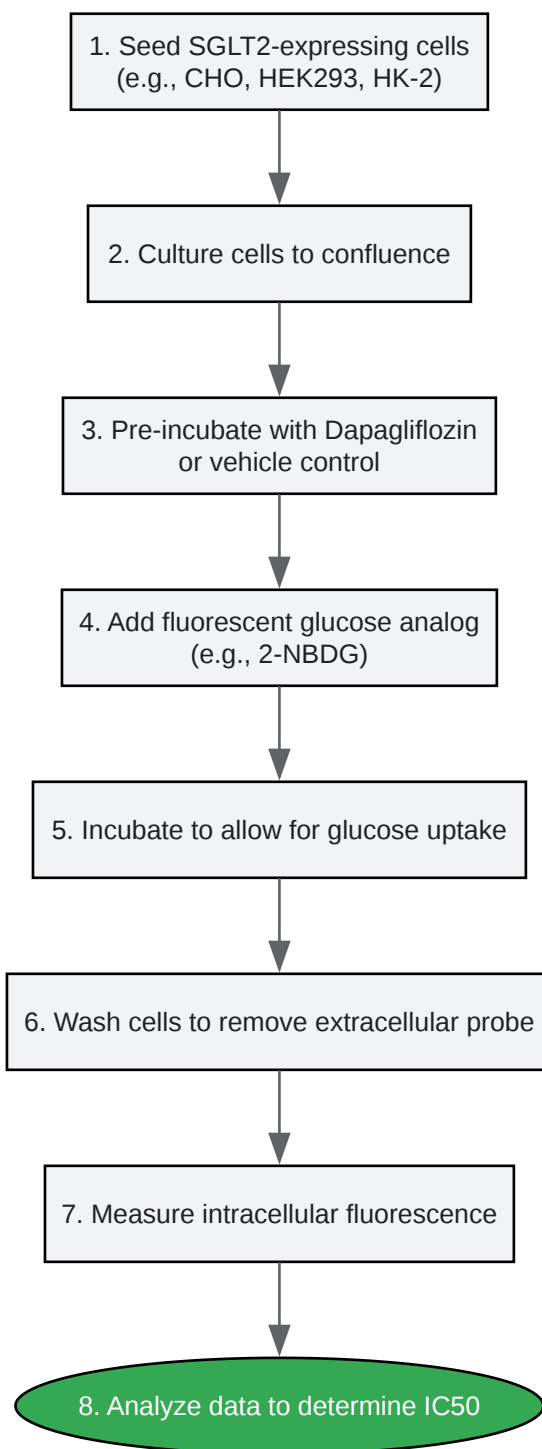
Signaling and Experimental Workflow Diagrams

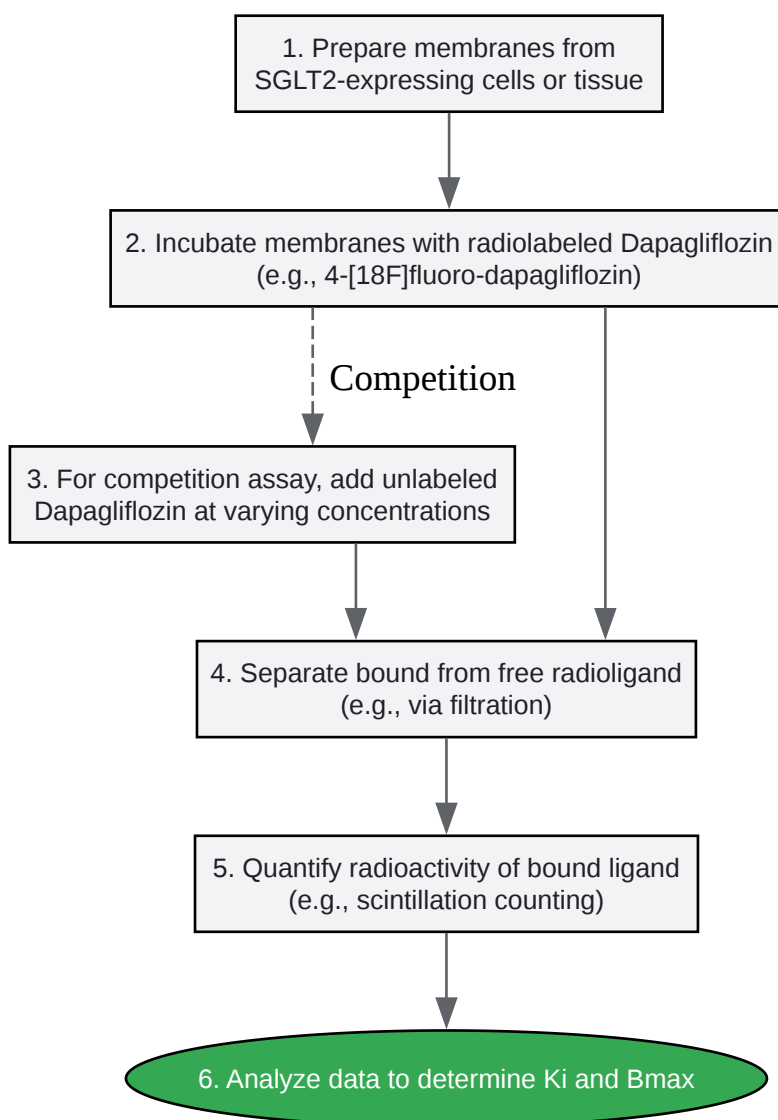
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).



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Caption: SGLT2 Signaling Pathway and Dapagliflozin Inhibition.





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